Chevalone B
Overview
Description
Chevalone B is a meroterpenoid compound isolated from the ethyl acetate extract of the marine sponge-associated fungus Aspergillus similanensis. It has shown significant antimicrobial activity against Gram-positive and Gram-negative bacteria, Candida albicans, and multidrug-resistant strains from the environment . The structure of this compound was confirmed by 1D and 2D NMR spectroscopy .
Scientific Research Applications
Chevalone B has a wide range of scientific research applications due to its antimicrobial properties :
Chemistry: Used as a model compound to study meroterpenoid synthesis and reactions.
Biology: Investigated for its role in inhibiting the growth of various microorganisms.
Medicine: Potential applications in developing new antimicrobial agents to combat resistant bacterial strains.
Industry: Potential use in developing new antimicrobial coatings and materials
Safety and Hazards
Future Directions
Endophytic fungi, like the one that produces Chevalone B, represent one of the largest untapped natural resources for the bioprospecting of secondary metabolites and biosynthetic enzymes . Identifying responsible biosynthetic genes for the numerous secondary metabolites isolated from endophytic fungi opens the opportunity to explore the genetic potential of producer strains to discover novel secondary metabolites and enhance secondary metabolite production by metabolic engineering . This could result in novel and more affordable medicines and food additives .
Mechanism of Action
Chevalone B is a meroterpenoid metabolite originally isolated from the fungus Eurotium chevalieri . It has been found to exhibit cytotoxicity against certain cell lines . This article will delve into the various aspects of this compound’s mechanism of action.
Target of Action
The primary targets of this compound are yet to be definitively identified. It has been found to exhibit cytotoxicity against kb and nci-h187 cells .
Mode of Action
Its cytotoxic effects suggest that it may interact with cellular components in a way that inhibits cell proliferation or survival .
Biochemical Pathways
this compound is a product of the meroterpenoid pathway, a type of secondary metabolic pathway found in fungi . The biosynthetic pathway of this compound involves the heterologous expression of a cryptic gene cluster found in the fungus Aspergillus versicolor . The compound is further derivatized into various analogues using a single dehydrogenase involved in another meroterpenoid pathway .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability.
Result of Action
this compound has been found to exhibit cytotoxic effects against certain cell lines
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the production of this compound and its analogues is influenced by the specific genetic and metabolic environment of the fungus Aspergillus versicolor
Biochemical Analysis
Cellular Effects
Chevalone B has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and has effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chevalone B is typically isolated from natural sources rather than synthesized chemically. The primary source is the marine sponge-associated fungus Aspergillus similanensis. The extraction process involves using ethyl acetate to obtain the compound from the fungal culture .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced in research laboratories through the extraction from fungal cultures .
Chemical Reactions Analysis
Types of Reactions: Chevalone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under acidic or basic conditions to introduce different functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Comparison with Similar Compounds
Chevalone B is part of a larger family of meroterpenoids, which include compounds like Chevalone A, Chevalone C, and Chevalone E . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example:
Chevalone A: Known for its antimalarial activity.
Chevalone C: Exhibits antimycobacterial activity.
Chevalone E: Enhances the antibiotic effect of oxacillin against methicillin-resistant Staphylococcus aureus
Properties
IUPAC Name |
[(1R,2S,11S,14R,15R,18S,20R)-1,7,11,15,19,19-hexamethyl-5-oxo-6,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),7-dien-18-yl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O5/c1-16-14-19-18(24(30)31-16)15-22-27(6)11-8-20-25(3,4)23(32-17(2)29)10-12-26(20,5)21(27)9-13-28(22,7)33-19/h14,20-23H,8-13,15H2,1-7H3/t20-,21+,22-,23-,26-,27+,28-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSLQXSSQAASGV-GPTGPEQGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC3C4(CCC5C(C(CCC5(C4CCC3(O2)C)C)OC(=O)C)(C)C)C)C(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C[C@H]3[C@@]4(CC[C@@H]5[C@@]([C@H]4CC[C@@]3(O2)C)(CC[C@@H](C5(C)C)OC(=O)C)C)C)C(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of Chevalone B and what other compounds are often found alongside it?
A1: this compound is a secondary metabolite produced by various fungal species, including Aspergillus sp., Xylaria humosa, and Neosartorya species. It is often co-isolated with other meroterpenoids like Chevalone C and sartorypyrones, as well as various indole alkaloids like tryptoquivalines. [, , , ]
Q2: Does this compound exhibit any biological activity?
A2: While some studies indicate weak antibacterial activity, this compound generally demonstrates limited bioactivity in standard antimicrobial assays. For instance, it showed weak activity against Staphylococcus aureus and Enterococcus faecalis. [, , ] More research is needed to fully explore its potential bioactivities.
Q3: What is known about the structure of this compound?
A3: While the exact molecular formula and weight are not specified in the provided abstracts, the research confirms that this compound is a meroterpenoid, indicating it possesses a structure partially derived from terpenoid precursors. Its absolute stereochemistry has been determined through X-ray crystallography. []
Q4: Has the structure of this compound been modified to investigate structure-activity relationships (SAR)?
A4: While the provided research doesn't explicitly detail SAR studies on this compound, one study describes the isolation of Chevalone E, a new derivative, from the fungus Aspergillus similanensis. [] This discovery could pave the way for future investigations into the impact of structural modifications on this compound's activity.
Q5: What analytical techniques are used to characterize and study this compound?
A5: Researchers utilize a combination of techniques for this compound characterization, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: This provides crucial structural information by analyzing the magnetic properties of atomic nuclei. []
- X-ray crystallography: This technique determines the three-dimensional structure of molecules, offering insights into the absolute configuration of this compound. [, ]
- High-performance liquid chromatography (HPLC): This method is used to separate, identify, and quantify components in a mixture. []
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